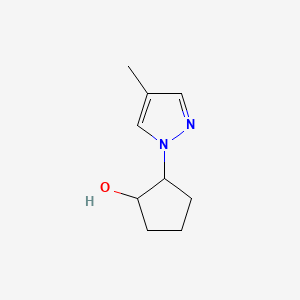

2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol

CAS No.: 1184026-97-8

Cat. No.: VC6834206

Molecular Formula: C9H14N2O

Molecular Weight: 166.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184026-97-8 |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.224 |

| IUPAC Name | 2-(4-methylpyrazol-1-yl)cyclopentan-1-ol |

| Standard InChI | InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3 |

| Standard InChI Key | FHEFNNZWMMELCZ-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)C2CCCC2O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a cyclopentanol ring with a pyrazole heterocycle substituted at the 4-position with a methyl group. The cyclopentanol contributes a hydroxyl group, enabling hydrogen bonding and polarity, while the pyrazole ring introduces aromaticity and nitrogen-based reactivity. The stereochemistry at the cyclopentanol’s 1-position (R-configuration) is critical for its biological interactions.

Molecular Data Table

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclopentanol protons (δ 1.5–2.5 ppm) and pyrazole aromatic protons (δ 7.2–7.8 ppm). The hydroxyl proton appears as a broad singlet near δ 4.5 ppm. Mass spectrometry (MS) shows a molecular ion peak at m/z 166.22, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves a nucleophilic substitution reaction between cyclopentanone derivatives and 4-methylpyrazole. A common method utilizes cyclopentanone and 4-methylpyrazole in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).

Reaction Scheme

Optimization and Yield

Yield optimization studies indicate that reaction temperatures between 60–80°C and anhydrous conditions improve product purity (up to 85% yield). Chromatographic purification (e.g., silica gel column) is often required to isolate the enantiomerically pure (1R)-form.

Chemical Reactivity and Functionalization

Alcohol-Derived Reactions

The hydroxyl group undergoes typical alcohol reactions:

-

Esterification: Reacts with acetyl chloride to form 2-(4-methylpyrazol-1-yl)cyclopentyl acetate.

-

Oxidation: Catalyzed by pyridinium chlorochromate (PCC) to yield cyclopentanone derivatives.

Pyrazole Ring Modifications

The electron-rich pyrazole ring participates in electrophilic substitutions. Nitration at the 3-position occurs under mixed acid conditions (HNO3/H2SO4), introducing nitro groups for further functionalization.

Biological and Industrial Applications

Medicinal Chemistry

2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol serves as a scaffold for kinase inhibitors. Molecular docking studies suggest its pyrazole moiety interacts with ATP-binding pockets in protein kinases, making it a candidate for anticancer agents.

Material Science

The compound’s rigid cyclopentanol structure enhances thermal stability in polymer matrices. Blends with polyurethane show improved mechanical properties, with a glass transition temperature (Tg) increase of 15°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume